![molecular formula C30H25ClN2O5 B11936711 Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 882865-85-2](/img/structure/B11936711.png)
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a][1,10]phenanthroline core. This core is then functionalized with a 4-chlorobenzoyl group and diisopropyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and consistency.
Chemical Reactions Analysis
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Scientific Research Applications
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This binding can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can be compared with other similar compounds, such as:
DIISOPROPYL 11-(4-BROMOBENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.
DIISOPROPYL 11-([1,1’-BIPHENYL]-4-YLCARBONYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a biphenyl group instead of a benzoyl group, leading to different structural and functional properties. The uniqueness of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
882865-85-2 |
|---|---|
Molecular Formula |
C30H25ClN2O5 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25ClN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
InChI Key |
ZZFSABXPZVNMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Cl)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



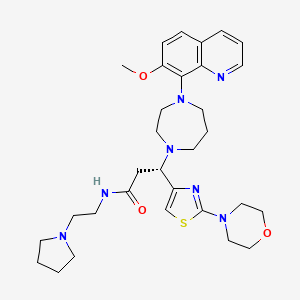
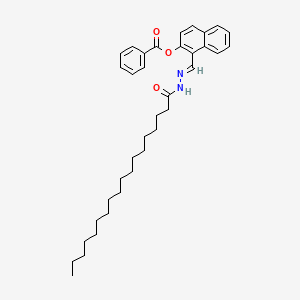
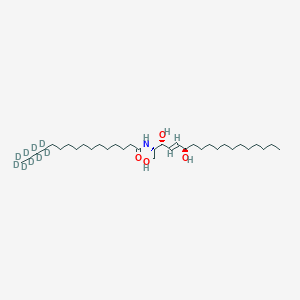
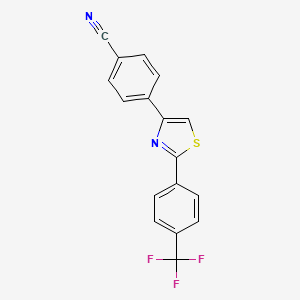
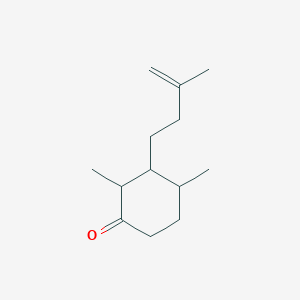
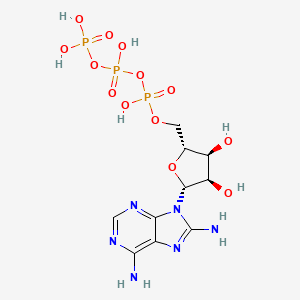
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
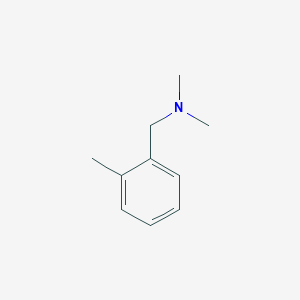
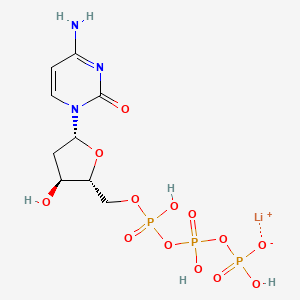
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
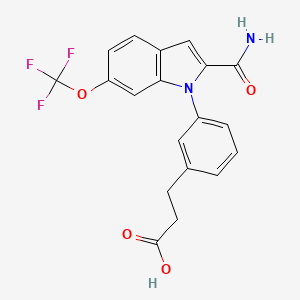
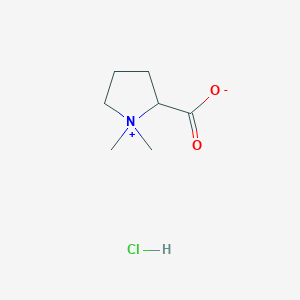
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
